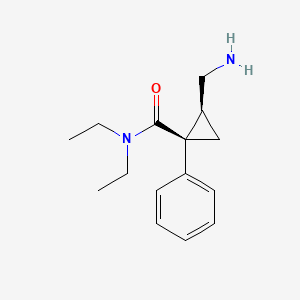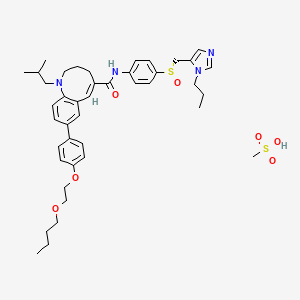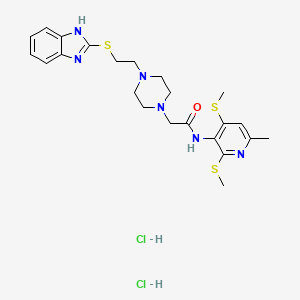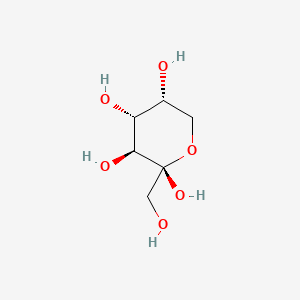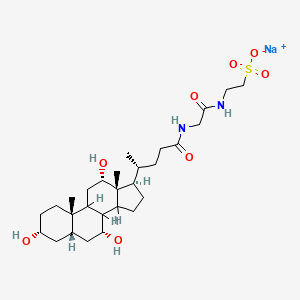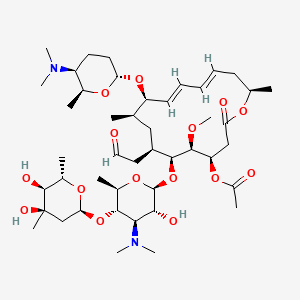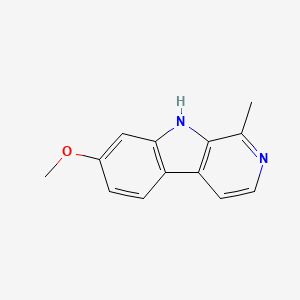
Harmine
Descripción general
Descripción
La harmina es un alcaloide beta-carbolina que se encuentra naturalmente en varias plantas, principalmente en las semillas de Peganum harmala (ruda siria) y la enredadera Banisteriopsis caapi. Se ha utilizado durante siglos en la medicina tradicional y las prácticas espirituales, particularmente en América del Sur, donde es un componente clave de la bebida psicoactiva ayahuasca . La harmina es conocida por sus propiedades psicoactivas y su capacidad para inhibir la monoamino oxidasa A (MAO-A), una enzima que descompone neurotransmisores como la serotonina y la dopamina .
Aplicaciones Científicas De Investigación
La harmina tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
La harmina ejerce sus efectos principalmente a través de la inhibición de la monoamino oxidasa A (MAO-A). Al inhibir esta enzima, la harmina aumenta los niveles de neurotransmisores como la serotonina, la dopamina y la norepinefrina en el cerebro, lo que puede tener efectos antidepresivos y ansiolíticos . Además, se ha demostrado que la harmina inhibe la enzima quinasa 1A regulada por tirosina-fosforilación de doble especificidad (DYRK1A), que participa en varios procesos celulares, incluida la neurogénesis y la proliferación celular .
Safety and Hazards
Direcciones Futuras
Harmine has shown great potential in the treatment of diabetes . It is a promising therapeutic agent for cardiac hypertrophy independent of blood pressure modulation . Overcoming the clinical challenges of traditional ayahuasca, a first-in-human trial exploring novel routes of administration of N,N-Dimethyltryptamine and this compound has been conducted .
Análisis Bioquímico
Biochemical Properties
Harmine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation . Additionally, this compound increases the levels of brain-derived neurotrophic factor (BDNF) and glutamate transporter subtype 1 (GLT-1), enhancing neuroprotection . This compound also activates protein kinase-A (PKA)-mediated ubiquitin-proteosome system (UPS), contributing to its neuroprotective effects .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound reduces the levels of inflammatory mediators, NADPH oxidase, and reactive oxygen species (ROS), while increasing antioxidant enzyme levels . These actions help protect neurons from oxidative stress and inflammation, promoting overall cellular health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits AChE and BChE, preventing the breakdown of acetylcholine and enhancing cholinergic signaling . This compound also activates the PKA-mediated UPS, which helps in the degradation of misfolded proteins and prevents their aggregation . Additionally, this compound increases the expression of BDNF and GLT-1, promoting neuronal survival and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable, but its degradation products can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound maintains its neuroprotective properties over extended periods, although its efficacy may decrease with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits neuroprotective and anti-inflammatory effects without significant toxicity . At high doses, this compound can cause adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the beneficial effects of this compound plateau or diminish at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase (MAO), which metabolizes this compound into harmol and harmalol . These metabolites retain some pharmacological activity but are generally less potent than this compound . This compound also affects metabolic flux and metabolite levels, contributing to its overall biochemical effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . This compound accumulates in specific tissues, such as the brain, where it exerts its neuroprotective effects . Its distribution is influenced by factors such as blood-brain barrier permeability and tissue-specific transporters .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This compound’s localization within neurons, for example, allows it to modulate synaptic function and protect against neurodegenerative processes .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La harmina se puede sintetizar mediante varios métodos. Una ruta sintética común implica la termólisis de 4-aril-3-azidopiridinas sustituidas. Este método permite la creación de harmina y sus análogos estructurales . Otro enfoque implica la descarboxilación del ácido beta-carbolina carboxílico, seguida de hidroxilación y metilación para producir harmina .
Métodos de producción industrial: La producción industrial de harmina generalmente implica la extracción de fuentes naturales como las semillas de Peganum harmala. Las semillas se muelen y se someten a extracción con solventes, seguida de procesos de purificación como la cristalización para aislar la harmina .
Análisis De Reacciones Químicas
Tipos de reacciones: La harmina experimenta varias reacciones químicas, que incluyen:
Oxidación: La harmina se puede oxidar para formar harmalina, otro alcaloide beta-carbolina.
Reducción: La harmina se puede reducir para formar harmalol, que tiene diferentes propiedades farmacológicas.
Sustitución: La harmina puede sufrir reacciones de sustitución, particularmente en el grupo metoxi, para formar varios derivados.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Las reacciones de sustitución a menudo implican reactivos como el yoduro de metilo para la metilación.
Productos principales:
Oxidación: Harmalina
Reducción: Harmalol
Sustitución: Varios derivados de la harmina con propiedades farmacológicas alteradas.
Comparación Con Compuestos Similares
La harmina es parte de un grupo de compuestos conocidos como alcaloides beta-carbolina. Los compuestos similares incluyen:
Harmalol: Una forma reducida de harmina con efectos farmacológicos distintos.
Tetrahidroharmina: Un derivado hidrogenado de la harmina con propiedades psicoactivas únicas.
Singularidad de la harmina: La combinación única de la harmina de inhibición de la MAO-A y la inhibición de la DYRK1A la diferencia de otros alcaloides beta-carbolina. Este doble mecanismo de acción contribuye a su amplia gama de efectos farmacológicos y posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
7-methoxy-1-methyl-9H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-7,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNJHAXVSOCGBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196066 | |
| Record name | Harmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Harmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030311 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
442-51-3 | |
| Record name | Harmine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=442-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Harmine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000442513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Harmine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07919 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Harmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Harmine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HARMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FHH5G48T7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Harmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030311 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
264 - 265 °C | |
| Record name | Harmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030311 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


